molecular formula C19H16ClNO5S B301153 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B301153
M. Wt: 405.9 g/mol
InChI Key: HBQVAWBYVASWPH-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CTBT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTBT belongs to the thiazolidinedione class of compounds, which are known for their insulin-sensitizing properties and have been used in the treatment of type 2 diabetes. However, CTBT has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of various signaling pathways in the cells. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects, which could be beneficial in various disease conditions. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. In addition, 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which could protect the cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its broad range of potential therapeutic applications. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which could be useful in the treatment of various diseases. Another advantage of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its relatively low toxicity, which makes it a promising candidate for further clinical development. However, one of the limitations of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which could limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione for different disease conditions.

Future Directions

There are several future directions for research on 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the areas of interest is the development of novel formulations of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione that could improve its solubility and bioavailability. Another area of interest is the identification of the molecular targets of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, which could provide insights into its mechanism of action and potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in vivo, which could pave the way for its clinical development as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(4-chlorophenyl)-2-thioxo-4-thiazolidinone with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has shown promising results in inhibiting the growth and proliferation of cancer cells. In a study conducted on breast cancer cells, 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione was found to induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has shown neuroprotective effects in preclinical studies, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H16ClNO5S

Molecular Weight

405.9 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H16ClNO5S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(22)21(19(23)27-16)13-6-4-12(20)5-7-13/h4-10H,1-3H3/b16-10-

InChI Key

HBQVAWBYVASWPH-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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